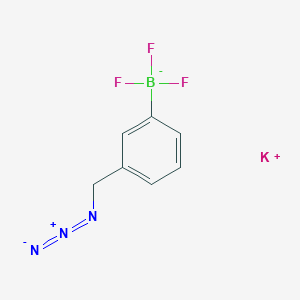

Potassium 3-(azidomethyl)phenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;[3-(azidomethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQYILZNQINGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)CN=[N+]=[N-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898544-49-5 | |

| Record name | Potassium 3-(azidomethyl)phenyl trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium 3-(azidomethyl)phenyltrifluoroborate

Introduction: The Versatility of Organotrifluoroborates in Modern Chemistry

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in contemporary organic synthesis. Their enhanced stability compared to boronic acids, coupled with their diverse reactivity, has established them as indispensable tools for medicinal chemists and materials scientists.[1][2] These air- and moisture-stable crystalline solids offer significant advantages in handling and storage, overcoming some of the inherent limitations of their boronic acid counterparts, such as trimerization and protodeboronation.[1][2] The trifluoroborate moiety, while robust, can be readily activated under appropriate conditions, rendering it a versatile functional group for a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1]

This guide focuses on a particularly valuable derivative: Potassium 3-(azidomethyl)phenyltrifluoroborate. The incorporation of an azidomethyl group on the phenyltrifluoroborate scaffold introduces a "clickable" handle for bio-conjugation and materials science applications via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This dual functionality—a stable borate for cross-coupling and a reactive azide for click chemistry—makes Potassium 3-(azidomethyl)phenyltrifluoroborate a highly sought-after building block in drug discovery and the development of functional materials.

This document provides a comprehensive overview of the synthesis and detailed characterization of Potassium 3-(azidomethyl)phenyltrifluoroborate, offering researchers a practical and scientifically grounded resource.

Synthetic Pathway: A Two-Step Approach to a Bifunctional Reagent

The synthesis of Potassium 3-(azidomethyl)phenyltrifluoroborate is most effectively achieved through a two-step sequence, commencing with the commercially available 3-(bromomethyl)phenylboronic acid. The first step involves the introduction of the azide functionality via nucleophilic substitution, followed by the conversion of the resulting boronic acid to its more stable potassium trifluoroborate salt.

Step 1: Synthesis of 3-(azidomethyl)phenylboronic acid

The initial step focuses on the conversion of the benzylic bromide to an azide. This is a standard SN2 reaction where the bromide, a good leaving group, is displaced by the azide anion.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is chosen to solubilize both the organic substrate and the inorganic azide salt, facilitating the reaction.

-

Temperature: The reaction is typically carried out at room temperature to ensure a reasonable reaction rate while minimizing potential side reactions.

-

Reagent: Sodium azide (NaN₃) is a readily available and effective source of the azide nucleophile.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-(bromomethyl)phenylboronic acid (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(azidomethyl)phenylboronic acid, which can be used in the next step without further purification.

Step 2: Conversion to Potassium 3-(azidomethyl)phenyltrifluoroborate

The conversion of the boronic acid to the potassium trifluoroborate salt enhances the compound's stability. This transformation is reliably achieved using potassium hydrogen fluoride (KHF₂), a method pioneered by Vedejs and coworkers.

Reaction Scheme:

Caption: Synthetic route to Potassium 3-(azidomethyl)phenyltrifluoroborate.

Characterization of Potassium 3-(azidomethyl)phenyltrifluoroborate

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the azidomethyl group. The aromatic protons will appear in the range of δ 7.0-7.5 ppm, with splitting patterns dependent on the substitution. The benzylic protons (CH₂) will present as a singlet at approximately δ 4.3-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the benzylic carbon. The aromatic carbons will resonate in the region of δ 125-140 ppm. The benzylic carbon of the azidomethyl group is expected around δ 54 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoroborate group, typically observed around δ -135 to -145 ppm.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom in the trifluoroborate anion, usually appearing as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the azide functional group.

-

Azide Stretch: A strong, sharp absorption band is expected in the region of 2100-2140 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N₃) group. [3][4][5][6]The absence of a C-Br stretching band (from the starting material) and the presence of the strong azide band are key indicators of a successful reaction.

-

B-F Stretch: Strong absorptions corresponding to the B-F stretching vibrations are also expected, typically in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For Potassium 3-(azidomethyl)phenyltrifluoroborate (C₇H₆BF₃KN₃), the expected molecular weight is approximately 239.05 g/mol . [5]High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the molecular formula.

Summary of Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), Benzylic CH₂ (singlet, δ 4.3-4.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 125-140 ppm), Benzylic CH₂ (δ ~54 ppm) |

| ¹⁹F NMR | Singlet (δ -135 to -145 ppm) |

| ¹¹B NMR | Quartet |

| IR (cm⁻¹) | Strong, sharp N₃ stretch (2100-2140), Strong B-F stretch (1000-1100) |

| MS (m/z) | [M-K]⁻ expected at ~200.03 |

Applications in Drug Discovery and Materials Science

The unique bifunctional nature of Potassium 3-(azidomethyl)phenyltrifluoroborate makes it a valuable reagent in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling

As a stable organotrifluoroborate salt, this compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. [1]It can be used to introduce the 3-(azidomethyl)phenyl moiety into a wide range of molecules, including complex pharmaceutical intermediates and functional organic materials.

Click Chemistry and Bioconjugation

The presence of the azide group allows for the facile conjugation of this building block to alkyne-containing molecules via "click" chemistry. This is particularly useful in drug discovery for linking the molecule to biomolecules such as peptides, proteins, or nucleic acids, or for attaching it to surfaces or polymers in materials science applications.

Workflow for a Tandem Suzuki-Miyaura Coupling and Click Reaction

Caption: Tandem Suzuki-Miyaura coupling and click reaction workflow.

Conclusion

Potassium 3-(azidomethyl)phenyltrifluoroborate is a stable, versatile, and highly valuable bifunctional building block for organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with its utility in both Suzuki-Miyaura cross-coupling and click chemistry, makes it an attractive reagent for researchers in drug discovery, chemical biology, and materials science. The detailed synthetic and characterization data provided in this guide are intended to facilitate its broader application and spur further innovation.

References

-

AIP Publishing. (2008, July 14). Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. The Journal of Chemical Physics. [Link]

-

PMC. (n.d.). A Direct Comparison of Azide and Nitrile Vibrational Probes. PubMed Central. [Link]

-

ResearchGate. (n.d.). stretching frequencies, ν(N 3 ) asym , for the metal-azide complexes described herein. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 1-NAPHTHOL VIA OXIDATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. [Link]

-

PubChem. (n.d.). Potassium 3-(azidomethyl)phenyl trifluoroborate. [Link]

-

ResearchGate. (n.d.). Synthesis of (Azidomethyl)phenylboronic Acids. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm...[Link]

-

PMC. (n.d.). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PubMed Central. [Link]

-

PMC. (2010, November 1). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectra of Potassium 3-(azidomethyl)phenyltrifluoroborate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Potassium 3-(azidomethyl)phenyltrifluoroborate

Authored by: A Senior Application Scientist

Introduction

Potassium 3-(azidomethyl)phenyltrifluoroborate is a key bifunctional reagent that marries the stability and reactivity of organotrifluoroborates with the versatile functionality of an azide group. This unique combination makes it an invaluable building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) and bioorthogonal "click" chemistry allows for the efficient construction of complex molecular architectures.

Given its pivotal role, unambiguous structural characterization is paramount for ensuring the purity, stability, and predictable reactivity of this reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Potassium 3-(azidomethyl)phenyltrifluoroborate, offering researchers a comprehensive reference for spectral interpretation, experimental design, and data validation. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral assignments, grounded in established scientific principles.

Core Principles: NMR Spectroscopy of Organotrifluoroborates

While ¹H and ¹³C NMR are routine analytical techniques, the analysis of organotrifluoroborates presents unique considerations due to the presence of boron and fluorine nuclei.

-

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

-

¹³C NMR Spectroscopy : This method reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing insights into the overall structure.

Specific Considerations for Potassium 3-(azidomethyl)phenyltrifluoroborate:

-

Solubility : As a salt, this compound exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.[1] The choice of solvent is critical for obtaining high-resolution spectra.

-

Influence of Boron : Boron has two NMR-active isotopes: ¹¹B (I=3/2, ~80% natural abundance) and ¹⁰B (I=3, ~20% abundance). The dominant ¹¹B isotope is a quadrupolar nucleus, which can lead to significant line broadening of the signal for the directly attached carbon atom (C-B) in the ¹³C NMR spectrum due to rapid quadrupolar relaxation.[1] This often results in a very broad, low-intensity signal that can be difficult to detect under standard acquisition conditions.

-

Influence of Fluorine : The three fluorine atoms of the -BF₃⁻ group are magnetically equivalent. While ¹⁹F-¹¹B coupling can be observed in both ¹⁹F and ¹¹B NMR spectra, its effects are typically not resolved in the ¹H or ¹³C spectra of the aromatic ring due to the distance and the aforementioned boron relaxation effects.[1][2]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality, reproducible NMR data. Each step incorporates checks to ensure the integrity of the experiment.

Diagram of the NMR Analysis Workflow

Caption: Workflow for NMR analysis of Potassium 3-(azidomethyl)phenyltrifluoroborate.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh 10-20 mg of Potassium 3-(azidomethyl)phenyltrifluoroborate.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for its excellent solvating power for these salts).[1]

-

Vortex the mixture until the solid is completely dissolved, ensuring a clear, particulate-free solution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition :

-

Spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.[1]

-

Locking and Shimming : Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for resolving fine coupling patterns.

-

¹H NMR Acquisition :

-

Use a standard single-pulse experiment.

-

Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12-15 ppm.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum of singlets.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and potential signal broadening.

-

A longer relaxation delay (e.g., 2-5 seconds) can aid in the detection of quaternary and boron-bound carbons.

-

-

-

Data Processing :

-

Apply an exponential window function (line broadening) to the Free Induction Decay (FID) if necessary to improve the signal-to-noise ratio, though this will reduce resolution.

-

Perform a Fourier Transform, followed by phase and baseline correction.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual proton peak is at ~2.50 ppm, and the carbon peak is a quintet centered at ~39.52 ppm.[1]

-

Spectral Analysis and Interpretation

Molecular Structure and Atom Numbering

For clarity in the following discussion, the atoms of Potassium 3-(azidomethyl)phenyltrifluoroborate are numbered as shown below.

Caption: Structure of 3-(azidomethyl)phenyltrifluoroborate anion with atom numbering.

¹H NMR Spectrum: Predicted Analysis

The ¹H NMR spectrum is expected to show two distinct regions: the aliphatic region for the methylene protons and the aromatic region for the phenyl protons.

-

Methylene Protons (H7) :

-

Chemical Shift (δ) : Expected to appear as a singlet around 4.3 - 4.5 ppm . The adjacent azide group is strongly electron-withdrawing, shifting these protons significantly downfield. Published data for benzyl azide shows this signal at approximately 4.3 ppm.[3]

-

Multiplicity : A singlet (s) , as there are no adjacent protons to couple with.

-

Integration : Integrates to 2H .

-

-

Aromatic Protons (H2, H4, H5, H6) :

-

Chemical Shift (δ) : Expected in the range of 7.2 - 7.6 ppm . Due to the meta-substitution pattern, the four protons are chemically non-equivalent and will give rise to a complex pattern.

-

Multiplicity : The signals will appear as multiplets (m) . We can predict the relative positions:

-

H2 : This proton is ortho to the electron-withdrawing -BF₃⁻ group and will likely be the most downfield signal, appearing as a singlet or a narrowly split triplet.

-

H4 & H6 : These protons are ortho and para to the -CH₂N₃ group, respectively. They will likely be multiplets in a similar region.

-

H5 : This proton is situated between two other protons and will likely appear as a triplet or doublet of doublets.

-

-

Integration : The entire aromatic region will integrate to 4H .

-

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, five in the aromatic region and one in the aliphatic region.

-

Methylene Carbon (C7) :

-

Chemical Shift (δ) : Expected around 53 - 55 ppm . Data for benzyl azide shows this carbon at ~55.0 ppm.[3] The electron-withdrawing azide group causes this upfield aliphatic carbon to be shifted downfield.

-

-

Aromatic Carbons (C1-C6) :

-

C1 (ipso-Carbon to BF₃⁻) : This signal is expected to be very broad and may not be observed with standard parameters.[1] This is a direct consequence of the rapid quadrupolar relaxation of the attached ¹¹B nucleus. If observed, it would likely be in the 140-145 ppm range.

-

C2, C4, C5, C6 : These protonated aromatic carbons will appear as sharp singlets between 120 - 135 ppm .

-

C3 (ipso-Carbon to CH₂N₃) : This quaternary carbon will likely be a lower intensity signal compared to the protonated carbons and is expected around 138 - 142 ppm .

-

Summary of Predicted NMR Data

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

| -C H₂N₃ (C7) | ~ 4.4 | Singlet (s) | ~ 54 |

| Ar-C H (C2, C4, C5, C6) | ~ 7.2 - 7.6 | Multiplet (m) | ~ 120 - 135 |

| C -BF₃⁻ (C1) | - | - | ~ 142 (likely very broad or unobserved) |

| C -CH₂N₃ (C3) | - | - | ~ 140 |

Conclusion and Best Practices

This guide provides a detailed framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of Potassium 3-(azidomethyl)phenyltrifluoroborate. The predicted chemical shifts and multiplicities offer a reliable benchmark for researchers to confirm the identity and purity of their material.

For absolute confidence, it is highly recommended to supplement ¹H and ¹³C NMR with additional analytical data. ¹⁹F NMR should show a characteristic quartet (due to coupling with ¹¹B) around -135 to -145 ppm, while ¹¹B NMR should display a corresponding quartet, confirming the integrity of the trifluoroborate moiety.[1][2] By cross-correlating data from these multiple nuclei, researchers can build a self-validating system that ensures the highest degree of scientific integrity in their work.

References

-

Kumar, A., Joshi, C., Srivastava, A. K., Gupta, P., Boukherroub, R., & Jain, S. L. (n.d.). Fig. S10 1 H NMR of Benzyl Azide. ResearchGate. Retrieved from [Link]

-

San Diego State University Department of Chemistry and Biochemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PubMed Central. Retrieved from [Link]

-

da Silva, F. V., & Pilli, R. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available from [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available from [Link]

-

ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). Retrieved from [Link]

- Wrackmeyer, B. (2006). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews, 106(9), 3644-3696.

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium 3-(azidomethyl)phenyl trifluoroborate. PubChem. Retrieved from [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-pot synthesis of arylboronic acids and aryl trifluoroborates by Ir-catalyzed borylation of arenes. Organic Letters, 9(5), 757-760. Available from [Link]

-

Organic Chemistry Portal. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.

-

ResearchGate. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Proton and C-13 Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Azidomethylphenyltrifluoroborate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physical properties, chemical reactivity, and applications of azidomethylphenyltrifluoroborate salts. These bifunctional molecules, integrating the versatile reactivity of an organic azide with the stability and unique properties of an organotrifluoroborate, are emerging as powerful building blocks in medicinal chemistry and drug development. This document offers field-proven insights into their handling, synthesis, and strategic application, particularly in bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." Detailed experimental protocols, safety considerations, and data interpretation are included to enable researchers to effectively utilize these valuable synthetic intermediates.

Introduction: The Strategic Value of Azidomethylphenyltrifluoroborate Salts

The quest for modular and efficient synthetic methodologies is a cornerstone of modern drug discovery. Azidomethylphenyltrifluoroborate salts represent a significant advancement in this area, offering a unique combination of functionalities that address key challenges in the synthesis of complex bioactive molecules.

The organotrifluoroborate moiety, first popularized by Vedejs and others, imparts remarkable stability to the organoboron species.[1] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines, potassium organotrifluoroborates are typically crystalline, air-stable solids with a long shelf-life.[1][2] This stability is a direct consequence of the tetracoordinate nature of the boron atom, which renders it less susceptible to oxidation and protodeboronation.[2]

Concurrently, the azido group serves as a versatile chemical handle, most notably for its participation in the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction's biocompatibility and high functional group tolerance have made it an indispensable tool for bioconjugation, allowing for the precise attachment of molecules to proteins, nucleic acids, and other biological targets.[5]

The strategic placement of both the azidomethyl and trifluoroborate functionalities on a phenyl ring creates a powerful bifunctional building block. This architecture allows for the sequential or orthogonal introduction of molecular complexity, making these salts highly valuable synthons for creating libraries of compounds for drug screening and for developing targeted therapeutics and diagnostic agents.

Synthesis of Azidomethylphenyltrifluoroborate Salts

The most direct and efficient route to azidomethylphenyltrifluoroborate salts involves the nucleophilic substitution of a corresponding halomethylphenyltrifluoroborate precursor. This approach leverages the stability of the trifluoroborate moiety to withstand the reaction conditions required for the introduction of the azide group.

Conceptual Workflow for Synthesis

The overall synthetic strategy can be visualized as a two-step process, often starting from a commercially available dihalobenzene. The first step involves the formation of the aryltrifluoroborate, followed by the introduction of the azidomethyl group.

Caption: Synthetic workflow for azidomethylphenyltrifluoroborate salts.

Detailed Experimental Protocol: Synthesis of Potassium 4-(azidomethyl)phenyltrifluoroborate

This protocol is adapted from established methods for the synthesis of functionalized organotrifluoroborates.[2]

Materials:

-

4-(Bromomethyl)phenyl bromide

-

Triisopropyl borate (B(OiPr)₃)

-

n-Butyllithium (n-BuLi) in hexanes

-

Potassium hydrogen fluoride (KHF₂)

-

Sodium azide (NaN₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Acetone

-

Methanol

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

Step 1: Synthesis of Potassium 4-(bromomethyl)phenyltrifluoroborate

-

To a flame-dried Schlenk flask under an argon atmosphere, add 4-(bromomethyl)phenyl bromide (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.0 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add triisopropyl borate (1.1 eq) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench with a saturated aqueous solution of KHF₂ (4.0 eq).

-

Stir vigorously for 1-2 hours at room temperature.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with acetone.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude potassium 4-(bromomethyl)phenyltrifluoroborate. This can be purified by recrystallization, typically from an acetone/ether mixture.

Step 2: Synthesis of Potassium 4-(azidomethyl)phenyltrifluoroborate

-

In a round-bottom flask, dissolve the potassium 4-(bromomethyl)phenyltrifluoroborate (1.0 eq) in anhydrous DMSO.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC or NMR.

-

After completion, cool the reaction to room temperature and pour it into a vigorously stirred mixture of diethyl ether and water.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Extract the aqueous layer with diethyl ether.

-

Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield potassium 4-(azidomethyl)phenyltrifluoroborate as a white solid.

Physical Properties

Azidomethylphenyltrifluoroborate salts are typically white, crystalline solids that exhibit good stability under ambient conditions. Their physical properties are influenced by the substitution pattern on the phenyl ring (ortho, meta, para) and the nature of the cation (commonly potassium).

Tabulated Physical Data

| Property | Typical Value/Observation | Causality/Insight |

| Appearance | White crystalline solid | The ionic nature and ordered packing in the solid state contribute to the crystalline appearance. |

| Melting Point | Generally high (>200 °C), often with decomposition | Strong ionic forces in the crystal lattice result in high melting points. Decomposition at higher temperatures is common for organic azides. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, acetone); sparingly soluble in alcohols (methanol, ethanol); poorly soluble in nonpolar solvents (hexanes, diethyl ether) and water. | The trifluoroborate anion imparts some polar character, but the overall molecule retains significant organic character. Solubility is a balance between the ionic salt nature and the organic framework. |

| Stability | Air and moisture stable as solids.[2] | The tetracoordinate boron in the trifluoroborate anion is less Lewis acidic and resistant to hydrolysis and oxidation compared to boronic acids.[1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of azidomethylphenyltrifluoroborate salts.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the azide functional group.[6][7]

-

Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2160 cm⁻¹ . This is a highly characteristic peak and a key indicator of a successful synthesis.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic - CH₂): Medium bands in the region of 2850-2960 cm⁻¹ .

-

B-F Stretch: Strong, broad absorptions are typically observed in the region of 950-1100 cm⁻¹ , characteristic of the trifluoroborate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[6][8]

-

¹H NMR:

-

Ar-H: Signals in the aromatic region, typically 7.0-8.0 ppm . The splitting pattern will depend on the substitution pattern (ortho, meta, para).

-

-CH₂-N₃: A characteristic singlet for the methylene protons adjacent to the azide group, typically in the range of 4.0-4.5 ppm .

-

-

¹³C NMR:

-

Ar-C: Multiple signals in the aromatic region (120-140 ppm ). The carbon attached to the boron will be a broad signal due to quadrupolar relaxation.

-

-CH₂-N₃: A signal for the methylene carbon, typically around 50-55 ppm .

-

-

¹⁹F NMR:

-

A single, often broad, resonance for the three equivalent fluorine atoms of the BF₃ group, typically in the range of -135 to -145 ppm .

-

-

¹¹B NMR:

-

A broad singlet or a quartet (due to coupling with fluorine) in the upfield region, characteristic of a tetracoordinate boron atom.

-

Chemical Properties and Reactivity

The chemical reactivity of azidomethylphenyltrifluoroborate salts is dominated by the azide functionality, with the trifluoroborate group being relatively inert under many conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most significant reaction of these salts is the CuAAC, or "click" reaction, which forms a stable 1,2,3-triazole ring.[3][4] This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted isomer), and tolerant of a wide range of functional groups.

Caption: Schematic of the CuAAC ("click") reaction.

Experimental Protocol: CuAAC of Potassium 4-(azidomethyl)phenyltrifluoroborate with Phenylacetylene

This protocol provides a general procedure for the click reaction.[3][9]

Materials:

-

Potassium 4-(azidomethyl)phenyltrifluoroborate

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

Procedure:

-

In a vial, dissolve potassium 4-(azidomethyl)phenyltrifluoroborate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add phenylacetylene (1.1 eq).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting triazole product can be purified by column chromatography on silica gel.

Stability Considerations

-

Thermal Stability: While organotrifluoroborates are generally thermally stable, organic azides can be explosive, especially low molecular weight azides.[10] Azidomethylphenyltrifluoroborate salts have a relatively high carbon-to-nitrogen ratio, which generally imparts greater stability.[11][12] However, they should be heated with caution and protected from shock.

-

Chemical Stability: The trifluoroborate group is stable to a wide range of reaction conditions, including those for the CuAAC reaction.[2] They are generally stable in neutral and basic conditions but can hydrolyze to the corresponding boronic acid under acidic conditions.[1]

Applications in Drug Development

The unique combination of a stable trifluoroborate and a reactive azide handle makes these salts highly attractive for various applications in drug development.

-

Bioconjugation: The ability to undergo click chemistry allows for the covalent attachment of these molecules to biomolecules (proteins, peptides, nucleic acids) that have been modified to contain an alkyne group.[5] This is a powerful strategy for creating targeted drug delivery systems, diagnostic probes, and for studying biological processes.

-

Fragment-Based Drug Discovery (FBDD): Azidomethylphenyltrifluoroborate salts can serve as versatile fragments in FBDD campaigns. The trifluoroborate can engage in specific interactions with protein active sites, while the azide allows for the rapid elaboration of hits into more potent leads via click chemistry.

-

Medicinal Chemistry Scaffolding: The phenyltrifluoroborate core can be further functionalized using cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of complex molecular architectures around this stable and synthetically versatile scaffold.

Safety and Handling

Working with azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.[13][14]

-

Toxicity: The azide ion is acutely toxic, with a mechanism of action similar to cyanide.[15] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Explosion Hazard:

-

Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form highly shock-sensitive and explosive metal azides.[15] Use plastic or ceramic spatulas for handling.

-

Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form dangerously explosive di- and triazidomethane.[11]

-

Avoid strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[12]

-

Store in a cool, dark place, away from heat, light, and sources of shock or friction.[15]

-

-

Waste Disposal: Azide-containing waste should be quenched before disposal. A common method is the careful addition of a reducing agent like sodium nitrite under acidic conditions (in a fume hood) to convert the azide to nitrogen gas. All local and institutional guidelines for hazardous waste disposal must be followed.[13]

Conclusion

Azidomethylphenyltrifluoroborate salts are highly valuable and versatile reagents for chemical biology and drug discovery. Their inherent stability, coupled with the robust and efficient reactivity of the azide group in click chemistry, provides a powerful platform for the synthesis of complex molecules and bioconjugates. By understanding their synthesis, properties, and safe handling procedures as outlined in this guide, researchers can effectively harness the potential of these compounds to accelerate their research and development efforts.

References

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

University of New Mexico Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]

-

University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

University of Victoria. (2022). Azides - SWP. Retrieved from [Link]

- S. K. Prajapati, et al. (2024). Revisiting Solid–Solid Phase Transitions in Sodium and Potassium Tetrafluoroborate for Thermal Energy Storage.

-

Stanford University Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

- Molander, G. A., & Ham, J. (2006). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 8(13), 2767-2770.

- Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to Deconvolution of Vaporization and Decomposition Pathways by Direct Insertion Mass Spectrometry. White Rose Research Online.

- Barcellos, T., et al. (2020).

- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.

- Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Xi'an Confluore Biological Technology Co., Ltd. Click Chemistry Protocols. Retrieved from [Link]

-

Wikipedia. Organotrifluoroborate. Retrieved from [Link]

- Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. In Drug Delivery. Humana Press.

- Püntener, K., et al. (2012). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples.

- Wucher, P. F. (2020). Potassium Acyltrifluoroborates (KATs)

-

OrgoSolver. Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]

-

OUCI. Case studies of fluorine in drug discovery. Retrieved from [Link]

-

Slideshare. IR and NMR spectroscopy. Retrieved from [Link]

- Bode, J. W., et al. (2017). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 8(3), 1939-1944.

-

ResearchGate. Potassium Phenyltrifluoroborate. Retrieved from [Link]

- Oreate AI Blog. (2026). Understanding the Distinct Worlds of IR and NMR Spectroscopy.

-

Drug Hunter. Case Studies. Retrieved from [Link]

- Bode, J. W., et al. (2021). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs)

- Patsnap Eureka. (2025). NMR vs IR Spectroscopy: Determine Functional Groups.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2016).

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IR and NMR spectroscopy | PPTX [slideshare.net]

- 7. Understanding the Distinct Worlds of IR and NMR Spectroscopy - Oreate AI Blog [oreateai.com]

- 8. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. chemistry.unm.edu [chemistry.unm.edu]

- 14. ucd.ie [ucd.ie]

- 15. uvic.ca [uvic.ca]

A Senior Application Scientist's Guide to the Synthesis of Functionalized Aryltrifluoroborate Compounds

Introduction: The Rise of Aryltrifluoroborates in Modern Chemistry

Potassium aryltrifluoroborates have emerged from relative obscurity to become indispensable tools in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Their growing prominence stems from a unique combination of stability, reactivity, and ease of handling that sets them apart from their boronic acid and ester counterparts.[2] Aryltrifluoroborates are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation, a significant advantage in both academic and industrial research settings.[3] This inherent stability, coupled with their high reactivity in a variety of cross-coupling reactions, makes them ideal reagents for the construction of complex molecular architectures.[1]

This technical guide provides an in-depth exploration of the primary synthetic routes to functionalized aryltrifluoroborate compounds. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern these transformations. Understanding the "why" behind a particular synthetic choice is paramount to successful and innovative research. We will delve into the mechanisms of these reactions, providing a framework for troubleshooting and optimization. Furthermore, this guide will present detailed, field-proven protocols and highlight the practical advantages and limitations of each method, empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Methodologies

There are three principal strategies for the synthesis of functionalized aryltrifluoroborates, each with its own set of advantages and substrate scope considerations.

-

From Arylboronic Acids and Esters: The Foundational Route

-

From Aryl Halides: A Convergent One-Pot Approach

-

Via Iridium-Catalyzed C-H Borylation: The Modern Frontier

Synthesis from Arylboronic Acids and Esters

The most established and straightforward method for preparing potassium aryltrifluoroborates is the reaction of a corresponding arylboronic acid or arylboronate ester with potassium hydrogen difluoride (KHF₂).[3] This method is widely applicable and serves as a reliable route to a vast array of aryltrifluoroborates.

Mechanism and Rationale

The reaction proceeds through a nucleophilic attack of the fluoride ions from KHF₂ on the boron atom of the boronic acid or ester. This is followed by the displacement of the hydroxyl or alkoxy groups to form the stable trifluoroborate salt. The use of an aqueous alcoholic solvent system facilitates the dissolution of both the boronic acid and KHF₂, while the resulting aryltrifluoroborate often precipitates from the reaction mixture, providing a simple and efficient purification method.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

Materials:

-

Phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (3.0 eq).

-

Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate will form immediately.

-

Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.

-

Isolate the solid product by vacuum filtration, washing with cold methanol and then diethyl ether.

-

Dry the product under vacuum to obtain the pure potassium phenyltrifluoroborate.

Synthesis from Aryl Halides: A One-Pot Strategy

Mechanism and Rationale

The most common variant of this approach involves the lithiation of an aryl halide (typically a bromide or iodide) with an organolithium reagent such as n-butyllithium at low temperature. The resulting aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester intermediate. Without isolation, the reaction mixture is then quenched with an aqueous solution of KHF₂ to furnish the desired aryltrifluoroborate. The one-pot nature of this process makes it highly efficient, though the use of strongly basic organolithium reagents can limit its functional group tolerance.

Experimental Protocol: One-Pot Synthesis of Potassium 4-Methoxyphenyltrifluoroborate

Materials:

-

4-Bromoanisole

-

n-Butyllithium (in hexanes)

-

Triisopropyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

Procedure:

-

To a solution of 4-bromoanisole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

-

To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of KHF₂ (4.0 eq).

-

Stir the biphasic mixture vigorously for 1 hour at room temperature.

-

Isolate the precipitated product by vacuum filtration. Wash the solid with cold water and then diethyl ether.

-

Dry the product under vacuum to yield potassium 4-methoxyphenyltrifluoroborate.

Iridium-Catalyzed C-H Borylation: A Modern and Efficient Approach

A significant advancement in the synthesis of arylboron compounds is the direct, iridium-catalyzed borylation of aromatic C-H bonds.[3][4] This methodology allows for the formation of arylboronate esters from unfunctionalized arenes, which can then be converted to aryltrifluoroborates in a one-pot sequence.[3] This approach is particularly powerful for its high functional group tolerance and its ability to generate substitution patterns that are difficult to access through traditional methods.[3]

Mechanism and Rationale

The catalytic cycle is believed to involve an Ir(III)/Ir(V) pathway. An active Ir(III) catalyst, typically generated from a precursor like [Ir(COD)(OMe)]₂ and a bipyridine ligand, undergoes oxidative addition of a C-H bond of the arene to form an Ir(V) intermediate. Reductive elimination then furnishes the arylboronate ester and regenerates the active Ir(III) catalyst. The regioselectivity of the borylation is primarily governed by steric factors, favoring the least hindered C-H bonds. Following the C-H borylation, the addition of aqueous KHF₂ to the reaction mixture facilitates the conversion of the in-situ generated arylboronate ester to the corresponding aryltrifluoroborate.

Experimental Protocol: One-Pot Synthesis of Potassium 3,5-Dimethylphenyltrifluoroborate

Materials:

-

m-Xylene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)(OMe)]₂

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydrogen difluoride (KHF₂)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine [Ir(COD)(OMe)]₂ (0.1 mol%) and dtbpy (0.2 mol%).

-

Add anhydrous THF, followed by m-xylene (10.0 mmol) and bis(pinacolato)diboron (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the reaction to room temperature. To the crude solution of the arylboronate ester, add a solution of KHF₂ (6.0 eq) in a 1:3 mixture of water and THF.

-

Stir the mixture vigorously for 2 hours at room temperature.

-

Remove the solvent under reduced pressure. The residue can be purified by recrystallization (e.g., from acetone/water) to yield the desired potassium 3,5-dimethylphenyltrifluoroborate.

| Arene | Product | Yield (%) |

| Benzene | Potassium phenyltrifluoroborate | 95 |

| Toluene | Potassium 4-methylphenyltrifluoroborate | 89 |

| Anisole | Potassium 4-methoxyphenyltrifluoroborate | 91 |

| Chlorobenzene | Potassium 4-chlorophenyltrifluoroborate | 85 |

| 1,3-Dichlorobenzene | Potassium 3,5-dichlorophenyltrifluoroborate | 93 |

| Benzonitrile | Potassium 3-cyanophenyltrifluoroborate | 78 |

Table 1. Representative yields for the one-pot synthesis of aryltrifluoroborates via Ir-catalyzed C-H borylation. Data synthesized from Murphy, J. M., et al. (2007).[3]

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of functionalized aryltrifluoroborates in drug development is their use as coupling partners in the Suzuki-Miyaura reaction. Their enhanced stability and reactivity profile often lead to higher yields and cleaner reactions compared to the corresponding boronic acids, particularly with challenging substrates.[5]

The synthesis of many FDA-approved drugs involves a key Suzuki-Miyaura cross-coupling step. While the original synthetic routes may have utilized boronic acids or esters, the use of aryltrifluoroborates presents a viable and often superior alternative. For instance, in the synthesis of complex biaryl structures found in drugs like the anti-cancer agent Lapatinib or the non-steroidal anti-inflammatory drug Celecoxib , the construction of a key C-C bond is achieved via a Suzuki-Miyaura coupling. The stability and ease of handling of aryltrifluoroborates make them attractive reagents for such large-scale industrial syntheses.

Conclusion

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Another Branch of the Mighty Oak. Aldrichimica Acta, 38(2), 49-56.

- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

- Molander, G. A. (2015). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for C–C Bond Formation. The Journal of Organic Chemistry, 80(16), 7837-7848.

- Lloyd-Jones, G. C., & Watson, A. J. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Chemistry – A European Journal, 18(27), 8371-8382.

-

Hartwig, J. F. (2012). Regioselectivity of the Iridium-Catalyzed Borylation of Alkanes and Arenes. Accounts of Chemical Research, 45(6), 864–873. [Link]

- Batey, R. A., & Quach, T. D. (2001). The Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 123(38), 9472–9473.

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron: A One-Pot, Two-Step Method for the Synthesis of Biaryls from Two Aryl Chlorides. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

- Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992). Poly-p-phenylene from Benzene by Electrophilic Polymerization with Boron Trifluoride-Antimony Pentafluoride Superacid. Journal of the American Chemical Society, 114(17), 6985–6986.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533941, Lapatinib. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link]

-

The Hartwig Group. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 4. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to Dabrafenib: A Selective BRAF Kinase Inhibitor

Introduction

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Dabrafenib, a potent and selective inhibitor of BRAF kinase. It is important to note that the provided CAS number, 898544-49-5, corresponds to the chemical entity Potassium 3-(azidomethyl)phenyltrifluoroborate[1][2][3]. However, the context of the request for an in-depth technical guide suitable for researchers and drug development professionals, with a focus on signaling pathways and experimental workflows, strongly indicates an interest in the anticancer therapeutic agent, Dabrafenib (CAS 1195765-45-7)[4][5]. This guide will, therefore, focus on Dabrafenib, also known by its development code GSK2118436[5][6].

Dabrafenib is a cornerstone in the targeted therapy of several cancers, most notably metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, that harbor a specific mutation in the BRAF gene (V600E or V600K)[4]. As a reversible, ATP-competitive kinase inhibitor, Dabrafenib plays a crucial role in modulating the MAPK signaling pathway, a key regulator of cell proliferation and survival[4][5]. This guide will delve into the mechanism of action, pharmacological effects, and practical experimental considerations for researchers working with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Dabrafenib is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [4] |

| Synonyms | GSK2118436 | [5] |

| CAS Number | 1195765-45-7 | [4][5] |

| Molecular Formula | C23H20F3N5O2S2 | [4][5][7] |

| Molecular Weight | 519.6 g/mol | [5][7] |

| Melting Point | 214-216°C | [7] |

| Boiling Point | 653.7±65.0 °C (Predicted) | [7] |

| Solubility | DMSO: 30 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib's therapeutic efficacy stems from its selective inhibition of BRAF kinase, a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway. In normal cells, this pathway is tightly regulated and transmits extracellular signals to the nucleus, controlling cellular processes such as proliferation, differentiation, and survival. However, in certain cancers, activating mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.

Dabrafenib is an ATP-competitive inhibitor that specifically targets mutant BRAF V600E, with significantly less potency against wild-type BRAF and CRAF[6]. By binding to the ATP-binding site of the mutated kinase, Dabrafenib prevents the phosphorylation and subsequent activation of MEK1/2, which in turn inhibits the phosphorylation of ERK1/2. The downstream effects of this inhibition include a G1 cell cycle arrest and induction of apoptosis in BRAF V600E-mutant cancer cells[8].

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of Dabrafenib. In mouse xenograft models using BRAF V600E mutant human melanoma (A375P) and colon cancer (Colo205) cell lines, orally administered Dabrafenib resulted in significant tumor growth inhibition.[6][8] This effect was correlated with the inhibition of ERK phosphorylation and modulation of cell cycle markers within the tumor tissue.[8] For instance, in an A375P mouse xenograft model, Dabrafenib reduced tumor growth when administered at doses ranging from 3 to 100 mg/kg.[5][9]

Conclusion

Dabrafenib is a highly selective and potent inhibitor of the BRAF V600E mutant kinase, representing a significant advancement in the targeted therapy of melanoma and other cancers harboring this specific mutation. Its well-defined mechanism of action, centered on the inhibition of the MAPK signaling pathway, provides a clear rationale for its clinical efficacy. For researchers and drug development professionals, a comprehensive understanding of its chemical properties, pharmacological profile, and appropriate experimental handling is paramount for its successful application in both basic and translational research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44462760, Dabrafenib. [Link]

-

ChemBK. Dabrafenib (GSK2118436). [Link]

-

PharmaCompass. GSK2118436 Methane sulfonate salt. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71306588, Potassium 3-(azidomethyl)phenyl trifluoroborate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Potassium 3-(azidomethyl)phenyl trifluoroborate | C7H6BF3KN3 | CID 71306588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. chembk.com [chembk.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

An In-Depth Technical Guide to the Mechanism of Suzuki-Miyaura Coupling with Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its significance is underscored by its widespread application in the pharmaceutical, agrochemical, and materials science industries. While traditionally reliant on boronic acids and their esters, the emergence of potassium organotrifluoroborates (R-BF₃K) has marked a significant advancement in the field.[3] These reagents are air- and moisture-stable, crystalline solids that are easy to handle and purify, offering a distinct advantage over their often-unstable boronic acid counterparts.[4][5] Their tetracoordinate nature renders them less prone to side reactions such as protodeboronation, allowing for the use of near-stoichiometric amounts of the nucleophilic partner.[2] This guide provides a detailed exploration of the mechanistic intricacies of the Suzuki-Miyaura coupling when employing these robust and highly valuable reagents.

The Core Mechanism: A Tale of Two Cycles

The overall catalytic process can be conceptualized as two interconnected cycles: the activation of the organotrifluoroborate and the primary palladium-catalyzed cross-coupling cycle. The seamless interplay between these two phases is critical for an efficient and high-yielding transformation.

Part 1: The Activation Pathway - From Inert Salt to Active Partner

Potassium organotrifluoroborates are, in essence, protected or "pro-nucleophilic" forms of boronic acids.[4][5] The initial and rate-determining step for their participation in the Suzuki-Miyaura reaction is their hydrolysis to the corresponding boronic acid.[4][5][6]

Key Steps in Organotrifluoroborate Activation:

-

Hydrolysis: The [RBF₃]⁻ anion undergoes a stepwise hydrolysis in the presence of water and a base (e.g., Cs₂CO₃, K₂CO₃) to form the corresponding boronic acid, RB(OH)₂.[7][8][9]

-

"Slow Release" Principle: This hydrolysis is often a slow and controlled process. This "slow release" of the reactive boronic acid into the reaction medium is highly advantageous as it keeps the instantaneous concentration of the boronic acid low, thereby minimizing common side reactions like oxidative homocoupling.[7][8][9][10]

-

The Acid-Base Paradox: Mechanistic studies have revealed a fascinating complexity in the hydrolysis rates. Some organotrifluoroborates, particularly those with electron-withdrawing groups, exhibit an "acid-base paradox," where their hydrolysis is paradoxically catalyzed by acid.[7][8][9] Under the basic conditions of the Suzuki-Miyaura coupling, this results in a very slow hydrolysis rate, reinforcing the "slow release" benefit.[7][8] Conversely, reagents with electron-donating groups may undergo more rapid, direct hydrolysis.[7][9]

-

Influence of Reaction Conditions: The rate of hydrolysis is exquisitely sensitive to the reaction environment. Factors such as the solvent system (e.g., THF/H₂O), the choice of base, temperature, and even the surface of the reaction vessel can significantly impact the rate of boronic acid generation.[7][8][9][10] For instance, borosilicate glass can act as a fluoride scavenger, driving the hydrolysis equilibrium forward.[10]

Caption: Activation of R-BF₃K and entry into the Suzuki-Miyaura cycle.

Part 2: The Palladium Catalytic Cycle

Once the boronic acid is generated, it enters the well-established Suzuki-Miyaura catalytic cycle.[11][12] This cycle is driven by a palladium catalyst, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[13]

The Three Key Stages:

-

Oxidative Addition: The active Pd(0) catalyst, typically coordinated to phosphine ligands (L), inserts into the carbon-halogen bond of the organic halide (R'-X), forming a Pd(II) intermediate (R'-Pd(II)L₂-X).[12][14] This is often the rate-limiting step of the overall cycle.[12] The reactivity order for the halide is generally I > Br > OTf >> Cl.[12] The use of sterically bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos) is crucial for facilitating the oxidative addition of less reactive electrophiles like aryl chlorides.[14]

-

Transmetalation: This is the pivotal step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[1][15] The base converts the neutral, tricoordinate boronic acid into a more nucleophilic, tetracoordinate "ate" complex, such as [R-B(OH)₃]⁻.[16] This activated borate then reacts with the R'-Pd(II)L₂-X complex, displacing the halide and forming an R'-Pd(II)L₂-R intermediate. The exact mechanism of transmetalation is still a subject of detailed study, with evidence suggesting pathways involving either a palladium-hydroxo complex reacting with the neutral boronic acid or a palladium-halide complex reacting with the activated borate anion.[15][17]

-

Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups (R and R') are eliminated from the palladium center.[12] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Field-Proven Insights & Experimental Considerations

Synthesizing a robust protocol requires an understanding of how each component causally affects the reaction outcome.

| Parameter | Choice & Justification |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃: Common, stable Pd(II) and Pd(0) sources, respectively. Pd(II) sources require in-situ reduction to the active Pd(0) species.[13] |

| Ligand | Bulky, Electron-Rich Phosphines (e.g., XPhos, RuPhos, SPhos, PCy₃): Essential for promoting oxidative addition, especially for challenging substrates like aryl chlorides, and for stabilizing the active monoligated Pd(0) species.[14] |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄: The choice of base is critical. It must be strong enough to facilitate both the hydrolysis of the trifluoroborate and the formation of the active borate species for transmetalation, but not so strong as to cause undesired side reactions. Cs₂CO₃ is often a superior choice due to its high solubility in organic solvents.[18][19] |

| Solvent | Protic/Aprotic Mixtures (e.g., THF/H₂O, Dioxane/H₂O, i-PrOH/H₂O): The presence of water is necessary for the hydrolysis of the organotrifluoroborate.[18] The organic solvent ensures solubility of the organic substrates and the palladium complex. |

| Stoichiometry | Near 1:1 Ratio: A key advantage of organotrifluoroborates is their stability, allowing for the use of near-stoichiometric amounts (e.g., 1.05-1.1 equivalents) of the boron reagent relative to the electrophile, which is economically and environmentally beneficial.[2][19] |

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a potassium aryltrifluoroborate.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Potassium Aryltrifluoroborate (1.05 mmol, 1.05 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

RuPhos (0.04 mmol, 4 mol%)

-

Cs₂CO₃ (3.0 mmol, 3.0 equiv)

-

Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium aryltrifluoroborate (1.05 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and Cs₂CO₃ (3.0 mmol).

-

Causality: The vessel is dried to remove adventitious moisture that could interfere with the catalyst. The solid reagents are added first for accurate weighing and handling.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Causality: The Pd(0) catalyst and some ligands are sensitive to oxidation by air. Establishing an inert atmosphere is critical to prevent catalyst deactivation and ensure high catalytic turnover.

-

-

Solvent Addition: Add the degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Causality: Degassing the solvents removes dissolved oxygen. Water is essential for the in-situ hydrolysis of the trifluoroborate to the active boronic acid.[18]

-

-

Reaction: Place the vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously for the specified reaction time (typically 12-24 hours).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

-

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Causality: The aqueous work-up removes the inorganic salts (base, fluoride salts). Purification by chromatography isolates the desired biaryl product from unreacted starting materials and catalyst residues.

-

Conclusion

Potassium organotrifluoroborates have solidified their position as premier coupling partners in Suzuki-Miyaura reactions. Their stability, ease of handling, and unique "slow release" activation mechanism address many of the limitations associated with traditional boronic acids. A thorough understanding of the dual-cycle mechanism—the initial hydrolysis followed by the palladium-catalyzed cross-coupling—is paramount for researchers aiming to optimize reaction conditions, broaden substrate scope, and design efficient synthetic routes for complex molecules in drug discovery and materials science. This mechanistic knowledge empowers scientists to troubleshoot reactions effectively and to rationally select catalysts, bases, and solvents to achieve the desired chemical transformation with precision and high efficiency.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link][7][8][9]

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link][4]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link][15]

-

Molander, G. A., & Jean-Gérard, L. (2010). The Power of Organotrifluoroborates and Monocoordinated Palladium Catalysts for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 43(4), 509–520. [Link][14]

-

Colombel, V., Presset, M., Oehlrich, D., Rombouts, F., & Molander, G. A. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 77(4), 1717–1728. [Link][20]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][1]

-

Molander, G. A., & Gravel, M. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 75(23), 8233–8240. [Link][21]

-

Molander, G. A., & Fumagalli, T. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9761–9766. [Link][2]

-

Matos, K., & Söderquist, J. A. (2005). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(19), 7588–7592. [Link][16]

-

Sandrock, D. L., & Molander, G. A. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Organic Letters, 12(4), 724–727. [Link][22]

- Molander, G. A., & Figueroa, R. (2006). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link][18][23]

-

The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][11]

-

Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(23), 8863–8868. [Link][19]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link][24][25]

-

Molander, G. A., & Fumagalli, T. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9761–9766. [Link][26]

-

Lennox, A. J. J. (2013). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer. [6]

-

Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link][12]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link][17]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][13]

-